Cyclopropanemethanol, 1-[(dimethylamino)methyl]-
Overview
Description
Cyclopropanemethanol, 1-[(dimethylamino)methyl]- is an organic compound that belongs to the cyclopropane class of compounds. It is also known as CPM-DMM or CPMDM. This compound is characterized by a unique three-membered ring structure, which gives it unique physical and chemical properties such as high reactivity and high energy content. It is also known to be an anaesthetic .
Molecular Structure Analysis
The molecular formula of Cyclopropanemethanol, 1-[(dimethylamino)methyl]- is C7H15NO . The compound has a unique three-membered ring structure.
Chemical Reactions Analysis
The coupling reaction of Cyclopropanemethanol with alkynes to form substituted allylic alcohols has been reported . This indicates that Cyclopropanemethanol, 1-[(dimethylamino)methyl]- can participate in chemical reactions that lead to the formation of new compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclopropanemethanol, 1-[(dimethylamino)methyl]- include a refractive index of 1.431, a boiling point of 123-124 °C/738 mmHg, and a density of 0.89 g/mL at 25 °C .
Scientific Research Applications
Crystal Structure Analysis
Application : The compound 1-((dimethylamino)(3-nitrophenyl)methyl)naphthalen-2-ol, which has a similar structure, was used in a study to determine its crystal structure .
Method : The crystal structure was determined using a Bruker P4 diffractometer with Mo K α radiation . The crystal was heated under reflux for 30 minutes, then the precipitate was filtered out, washed with ethanol, and purified by recrystallization from dichloromethane .
Results : The crystal structure was successfully determined, with the molecular structure shown in the figure provided in the original research .
Pyridine Functionalization
Application : A compound with a similar structure, tributyl(1-((dimethylamino)(dimethyliminio)methyl)-1,4-dihydropyridin-4-yl)phosphonium ditrifluoromethanesulfonate, was used in a study on pyridine functionalization .
Method : The study introduced diiminium pyridine adducts as highly convenient and potent Lewis acids . Tributylphosphine was selectively added to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate, resulting in the formation of the title compound .
Results : This finding represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .
Safety And Hazards
properties
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZABOUZSORIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanemethanol, 1-[(dimethylamino)methyl]- | |
CAS RN |
39943-41-4 | |
Record name | {1-[(dimethylamino)methyl]cyclopropyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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